Methyl 5-((3-Aminobenzyl)oxy)nicotinate
Description
Methyl 5-((3-Aminobenzyl)oxy)nicotinate (compound 18) is a nicotinic acid derivative featuring a methyl ester at the carboxyl group, a benzyloxy substituent at position 5 of the pyridine ring, and a primary amine at the 3-position of the benzyl moiety. Its synthesis involves catalytic hydrogenation of a nitro precursor using Raney-Ni under H₂, yielding an 85% isolated product . The structural simplicity of the 3-aminobenzyl group distinguishes it from constrained analogs with indenyl or tetrahydronaphthalenyl scaffolds, offering insights into structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
methyl 5-[(3-aminophenyl)methoxy]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-14(17)11-6-13(8-16-7-11)19-9-10-3-2-4-12(15)5-10/h2-8H,9,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWSJJKYASGZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)OCC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-((3-Aminobenzyl)oxy)nicotinate typically involves the following steps:
Esterification: The initial step involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst to form methyl nicotinate.
Etherification: The methyl nicotinate is then reacted with 3-aminobenzyl alcohol under basic conditions to form the desired ether linkage. This step often employs a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminobenzyl group, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, such as the corresponding amine or hydroxylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the ester or ether groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or hydroxylamine derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-((3-Aminobenzyl)oxy)nicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting nicotinic receptors or enzymes involved in nicotinamide metabolism.
Biological Studies: The compound is used in studies investigating the biological activity of nicotinic acid derivatives and their effects on cellular processes.
Chemical Synthesis: It acts as a versatile building block in organic synthesis, enabling the construction of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of Methyl 5-((3-Aminobenzyl)oxy)nicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors or enzymes involved in nicotinamide metabolism. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereochemical and Conformational Effects
Constrained analogs (e.g., 25h, 25d) incorporate bicyclic systems to restrict rotation, enhancing target binding. Stereochemistry plays a critical role: (R)- and (S)-isomers of dihydroindenyl derivatives exhibit distinct biological profiles, as seen in SIRT2 inhibitors like 20b–22b .
Physicochemical and Pharmacokinetic Properties
Ester Stability and Hydrolysis
Human serum albumin (HSA) catalyzes hydrolysis of nicotinate esters, with methyl esters (e.g., methyl nicotinate) showing prolonged half-lives (>95 hours) compared to bulkier esters (e.g., tert-butyl) . This suggests 18 may exhibit moderate stability in plasma, though its 3-aminobenzyl group could influence protein binding and degradation kinetics.
Skin Penetration and Formulation
Nicotinate esters are used as rubefacients, with penetration rates affected by formulation. For example, ointments with lipophilic bases enhance the skin permeation of methyl nicotinate derivatives .
Role of Substituents in SIRT2 Inhibition
Constrained analogs like 20b–22b demonstrate potent SIRT2 inhibition (IC₅₀ values in nM range), attributed to:
- Aminoacyl Groups: Morpholino or biphenylcarboxamido substituents enhance hydrophobic interactions .
- Constrained Scaffolds : Dihydroindenyl or tetrahydronaphthalenyl groups optimize binding pocket occupancy .
In contrast, 18 lacks these features but serves as a precursor to azo derivatives (19a ), which may engage in redox-dependent mechanisms .
Structure-Activity Relationship (SAR) Trends
- Bicyclic Systems : Dihydroindenyl analogs show higher potency than tetrahydronaphthalenyl derivatives due to better conformational fit .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
